
rac Histidine-13C6,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Histidine-13C6,15N3: is a stable isotope-labeled compound of histidine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable in various scientific research fields. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 164.09 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the histidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of histidine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be cost-effective while maintaining high yields and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: rac Histidine-13C6,15N3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the carboxyl group or the imidazole ring.
Substitution: Substitution reactions can take place at the amino group or the imidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Applications De Recherche Scientifique
rac Histidine-13C6,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of histidine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of rac Histidine-13C6,15N3 involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the movement and transformation of histidine in various biochemical processes. The molecular targets include enzymes and transporters involved in histidine metabolism, such as histidine decarboxylase and histidine transporters .
Comparaison Avec Des Composés Similaires
L-Histidine-13C6,15N3: Another isotope-labeled form of histidine with similar applications.
L-Histidine-13C6: Labeled only with carbon-13 isotopes.
L-Histidine-15N3: Labeled only with nitrogen-15 isotopes
Uniqueness: rac Histidine-13C6,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in histidine metabolism and interactions .
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
164.091 g/mol |
Nom IUPAC |
2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clé InChI |
HNDVDQJCIGZPNO-RIQGLZQJSA-N |
SMILES isomérique |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2] |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





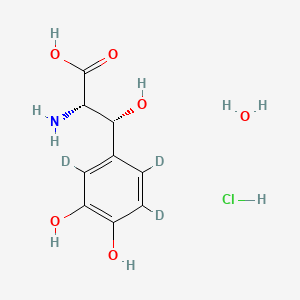
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
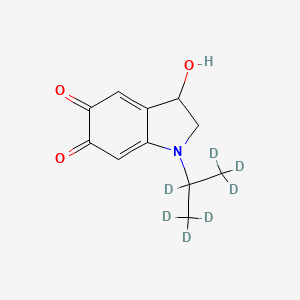

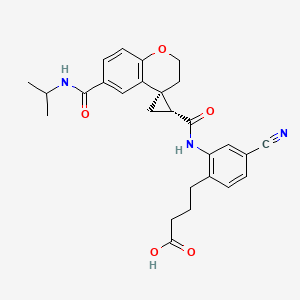
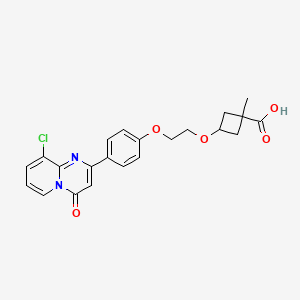


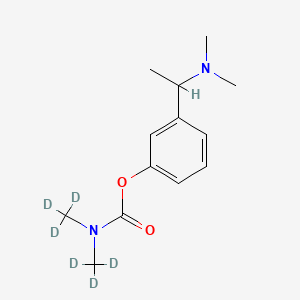

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
